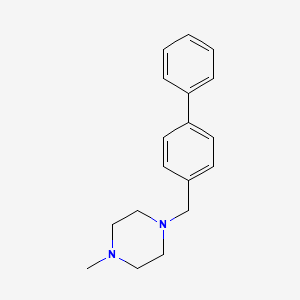

![molecular formula C11H10N4S B4966500 3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)

3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Vue d'ensemble

Description

The compound belongs to a broader class of heterocyclic compounds that have garnered attention due to their structural complexity and potential biological activities. Research in this area focuses on developing new synthetic methodologies and understanding the properties of these compounds.

Synthesis Analysis

Synthesis approaches for thieno-triazolo-pyrimidine derivatives often involve cyclization reactions, condensation with orthoesters, and Dimroth-type rearrangements to produce novel ring systems. These methods yield a variety of derivatives, showcasing the versatility of synthetic strategies in accessing the complex molecular architecture of these compounds (Nagamatsu et al., 2007).

Molecular Structure Analysis

Structural characterization is crucial for understanding the chemical behavior of synthesized compounds. X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are common techniques used to elucidate the molecular structure, confirming the formation of the intended heterocyclic systems (Vorob’ev et al., 2006).

Chemical Reactions and Properties

The reactivity of thieno-triazolo-pyrimidine derivatives is influenced by their unique structural features, leading to various chemical transformations, including tautomerism and rearrangements. These reactions are essential for further functionalization and exploration of their chemical space (Desenko et al., 1999).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are determined by the molecular structure and substituents. These properties are crucial for the compound's application in further studies and practical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are shaped by the heterocyclic framework and the electronic distribution within the molecule. Studies on the synthesis and interconversion of isomeric triazolotheinopyrimidines highlight the effect of substituents on the compound's chemical behavior and reactivity (Shishoo et al., 1985).

Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

Compounds related to 3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine have demonstrated significant potential in antimicrobial and anticancer applications. A study focused on the antimicrobial and anticancer evaluation of a novel synthetic tetracyclic system, closely related to this compound, found that certain compounds exhibited excellent activity against gram-positive and gram-negative bacteria. Additionally, some compounds showed notable activity against HepG-2 and MCF-7 cancer cells, indicating potential for cancer treatment applications (Gomha, Abbas, Elneairy, Elaasser, & Mabrouk, 2015).

Chemical Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of compounds similar to this compound have been conducted, revealing insights into their chemical properties and potential applications. One study explored the Dimroth rearrangement, a key process in the synthesis of such compounds, and analyzed the crystal structure of a rearranged product, providing a deeper understanding of the chemical structure and potential modifications for specific applications (Hamed, El‐Ashry, Zeid, & Badr, 2008).

Neurotropic Activity

The neurotropic activity of compounds related to this compound has also been a subject of research. One study developed methods for the preparation of new heterosystems, including condensed pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines, and evaluated their anticonvulsive activity. This indicates potential applications in the treatment of neurological disorders (Paronikyan, Akopyan, Noravyan, Dzhagatspanyan, Paronikyan, Nazaryan, & Akopyan, 2012).

Potential Anti-Inflammatory Activity

Research on derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine, closely related to the compound , has shown potential anti-inflammatory properties. One study reported the synthesis of various derivatives and their subsequent testing as potential anti-inflammatory agents, with some showing potent activity in specific tests. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Rashad, Heikal, El-Nezhawy, & Abdel-Megeid, 2005).

Propriétés

IUPAC Name |

5-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-6-13-14-10-9-7-3-2-4-8(7)16-11(9)12-5-15(6)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMHMLOLGKNBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=NC3=C2C4=C(S3)CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)

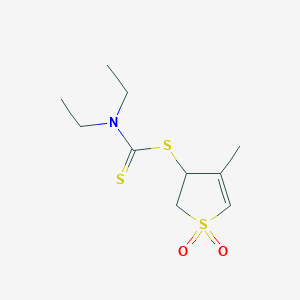

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)

![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)

![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)

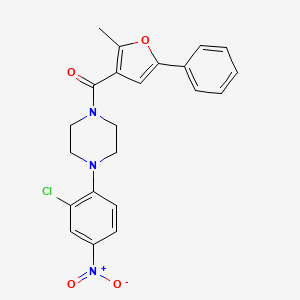

![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)

amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)

![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)

![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)